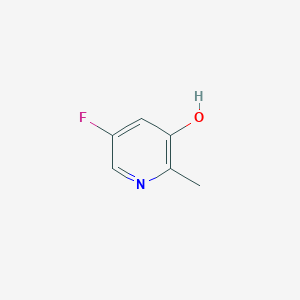5-Fluoro-2-methylpyridin-3-ol
CAS No.:
Cat. No.: VC15866060
Molecular Formula: C6H6FNO
Molecular Weight: 127.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6FNO |
|---|---|
| Molecular Weight | 127.12 g/mol |
| IUPAC Name | 5-fluoro-2-methylpyridin-3-ol |
| Standard InChI | InChI=1S/C6H6FNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 |
| Standard InChI Key | LAOFQNZFCFUUSN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=N1)F)O |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
5-Fluoro-2-methylpyridin-3-ol features a pyridine ring with substituents at positions 2 (methyl), 3 (hydroxyl), and 5 (fluorine). This arrangement creates distinct electronic effects: the electron-withdrawing fluorine atom at C5 modulates ring electron density, while the hydroxyl group at C3 introduces hydrogen-bonding capability . The methyl group at C2 contributes steric bulk without significantly altering electronic properties.
Key Physical Properties
Experimental data reveal critical parameters for handling and application:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.116 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 276.4 ± 35.0°C (760 mmHg) |
| Flash Point | 120.9 ± 25.9°C |
| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) |
| Refractive Index | 1.523 |
The compound's relatively high boiling point compared to simpler pyridines (e.g., pyridine: 115°C) arises from hydrogen bonding between hydroxyl groups and dipole interactions from the fluorine substituent . The low vapor pressure suggests limited volatility under standard conditions, making it suitable for reactions requiring controlled evaporation rates.
Synthetic Methodological Considerations
Retrosynthetic Analysis
While no direct synthesis protocols for 5-fluoro-2-methylpyridin-3-ol appear in the literature, plausible routes can be inferred from analogous compounds:
-
Halogen Exchange: Starting from 5-chloro-2-methylpyridin-3-ol, nucleophilic aromatic substitution with potassium fluoride under phase-transfer conditions could introduce fluorine .
-
Directed Metallation: A 2-methylpyridin-3-ol precursor could undergo directed ortho-metallation at C5, followed by electrophilic fluorination using N-fluorobenzenesulfonimide .
-
Multi-Step Functionalization: Sequential introduction of substituents via cross-coupling reactions, though this approach risks regioselectivity challenges.
Stability and Reactivity Profile
Thermal Stability
The compound remains stable up to its boiling point (276°C) , but prolonged exposure to temperatures >150°C risks hydroxyl group dehydration. Differential scanning calorimetry studies of analogous pyridinols show exothermic decomposition peaks near 300°C, suggesting comparable stability limits.
Solubility Characteristics
Predicted solubility parameters indicate:
-
High solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bond acceptance
-
Limited water solubility (<1 g/L at 25°C)
Reactivity Hotspots
Three primary reactive sites govern transformation chemistry:
-
C5 Fluorine: Susceptible to nucleophilic displacement in strongly basic conditions
-
C3 Hydroxyl: Participates in etherification, esterification, and coordination chemistry
-
C2 Methyl: Can undergo oxidation to carboxylic acid under harsh conditions
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance
¹H NMR predictions (DMSO-d₆):
-
δ 8.15 (d, J=2.4 Hz, H4)
-
δ 7.05 (dd, J=8.1, 2.4 Hz, H6)
-
δ 2.45 (s, CH₃)
-
δ 10.2 (s, OH)
¹⁹F NMR signature expected at δ -110 to -115 ppm, consistent with aromatic fluorine environments .
Mass Spectrometric Fragmentation
Electron ionization (70 eV) would likely produce:
-
Base peak at m/z 110 (M⁺-OH)
-
Characteristic fragment at m/z 93 (C₅H₄FN⁺)
-
Methyl loss at m/z 112 (M⁺-CH₃)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume